
N-(2-(1H-Indol-3-yl)ethyl)-3-(5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-Indol-3-yl)ethyl)-3-(5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)propanamide is a complex organic compound that features both indole and purine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Indol-3-yl)ethyl)-3-(5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and purine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include protecting groups, coupling agents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1H-Indol-3-yl)ethyl)-3-(5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Applications De Recherche Scientifique
N-(2-(1H-Indol-3-yl)ethyl)-3-(5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)-3-(5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit enzyme activity or alter gene expression, contributing to its therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indole and purine derivatives, such as:
- N-(2-(1H-Indol-3-yl)ethyl)-3-(5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)acetamide
- N-(2-(1H-Indol-3-yl)ethyl)-3-(5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)butanamide
Uniqueness
What sets N-(2-(1H-Indol-3-yl)ethyl)-3-(5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)propanamide apart is its unique combination of indole and purine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, enhancing its versatility in scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
92123-22-3 |
|---|---|
Formule moléculaire |
C22H25N7O4 |
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
3-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C22H25N7O4/c23-20-17-21(27-10-26-20)29(11-28-17)22-19(32)18(31)15(33-22)5-6-16(30)24-8-7-12-9-25-14-4-2-1-3-13(12)14/h1-4,9-11,15,18-19,22,25,31-32H,5-8H2,(H,24,30)(H2,23,26,27) |
Clé InChI |
GNQXYQGTRUWNKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






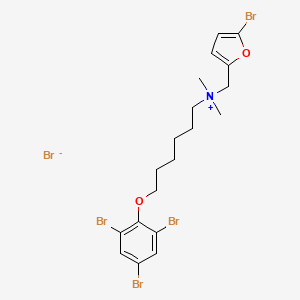
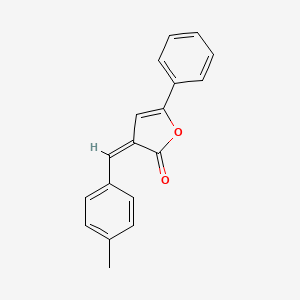

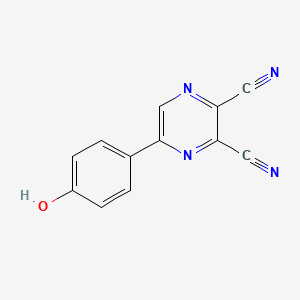


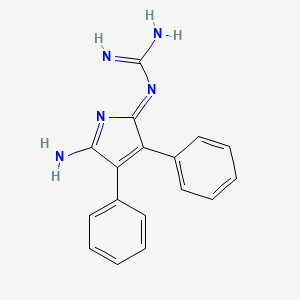
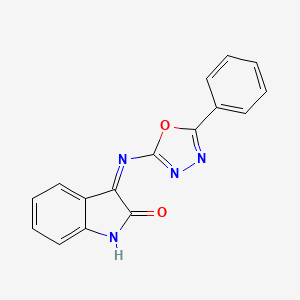
![2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol](/img/structure/B12903781.png)
![Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate](/img/structure/B12903801.png)
